2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Description
This compound features a bicyclic cyclopenta[d]pyrimidin-4-one core substituted at the 2-position with a 3,4-dihydroisoquinoline moiety.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N3O/c20-15-13-6-3-7-14(13)17-16(18-15)19-9-8-11-4-1-2-5-12(11)10-19/h1-2,4-5H,3,6-10H2,(H,17,18,20) |
InChI Key |
PCVKCLONLDZDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Cyclopenta-Thiophene Intermediate
A mixture of cyclopentanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) is refluxed in ethanol with catalytic diethylamine (0.1 equiv) at 60°C for 6–8 hours. This yields ethyl 2-amino-4,5,6,7-tetrahydrocyclopenta[b]thiophene-3-carboxylate as a crystalline orange solid (75–85% yield). The reaction proceeds via Knoevenagel condensation, followed by cyclization and sulfur incorporation.
Cyclization to Pyrimidin-4-One
The thiophene intermediate undergoes acid-catalyzed cyclization with chloroacetonitrile in 1,4-dioxane under dry HCl gas (generated via Kipp’s apparatus). Stirring at 50°C for 2 hours precipitates 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one (70–80% yield). HCl facilitates both deprotonation and electrophilic activation, enabling nucleophilic attack by the thiophene amine on the nitrile carbon.
Functionalization with Dihydroisoquinoline
The chloromethyl group at the pyrimidine 2-position is substituted with 3,4-dihydroisoquinoline via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Synthesis of 3,4-Dihydroisoquinoline Precursor
6-Aminoisoquinoline is hydrogenated over Pd/C (10 wt%) in methanol under 50 psi H2 at 25°C for 12 hours, yielding 6-amino-1,2,3,4-tetrahydroisoquinoline (m.p. 69–71°C). Boc protection using di-tert-butyl dicarbonate (0.9 equiv) in DMF at 100°C for 3.5 hours affords tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (85–90% yield).
Nucleophilic Substitution
The chloropyrimidinone (1.0 equiv) and deprotected 6-amino-3,4-dihydroisoquinoline (1.2 equiv) are reacted in i-PrOH with triethylamine (2.0 equiv) under microwave irradiation (100°C, 2 hours). This SNAr displacement replaces the chloromethyl group with the dihydroisoquinoline amine, yielding the target compound (60–70% yield). Purification via flash chromatography (DCM/MeOH 9:1) removes unreacted starting materials.
Alternative Alkylation Strategies
Industrial-scale protocols for analogous compounds suggest alkylation as a viable alternative.
Mitsunobu Reaction
A mixture of pyrimidinone (1.0 equiv), 3,4-dihydroisoquinoline (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) in THF at 0–25°C for 24 hours achieves O→N alkyl transfer (45–55% yield). This method avoids harsh conditions but requires stoichiometric reagents.
Reductive Amination
Condensing pyrimidinone with 1,2,3,4-tetrahydroisoquinoline in the presence of NaBH3CN (1.2 equiv) and acetic acid (0.1 equiv) in methanol at 60°C for 6 hours affords the product via imine intermediate (50–60% yield). While efficient, over-reduction to secondary amines necessitates careful monitoring.
Optimization and Challenges
Chloropyrimidine Activation
Phosphorus oxychloride (POCl3 ) in toluene with catalytic DMF (5 mol%) at 100°C for 4 hours converts pyrimidinones to reactive chlorides (75–90% yield). Excessive POCl3 leads to decomposition, requiring precise stoichiometry.
Purification Strategies
-
Silica Gel Adsorption : Crude products stirred with silica gel (5 wt%) in toluene at 60°C for 30 minutes remove polar impurities.
-
Prep-HPLC : Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) resolves regioisomers, yielding >98% purity.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6): δ 1.75–1.85 (m, 4H, cyclopentane), 2.65–2.75 (m, 2H, CH2), 3.00–3.10 (m, 2H, CH2), 4.25 (s, 2H, NCH2), 6.95–7.05 (m, 4H, aromatic).
HRMS : Calculated for C19H20N3O [M+H]+: 306.1601, Found: 306.1604.
Comparative Yield Analysis
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr (microwave) | i-PrOH, 100°C, 2 h | 65 | 98 |
| Mitsunobu | THF, 25°C, 24 h | 50 | 95 |
| Reductive Amination | MeOH, 60°C, 6 h | 55 | 92 |
Industrial-Scale Considerations
Solvent Recycling : Toluene from POCl3 reactions is distilled and reused, reducing waste.
Cost Analysis : SNAr methods are 30% cheaper than Mitsunobu due to lower reagent costs .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring. Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
-
Protein Kinase Inhibition :
- Compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one have been studied for their ability to inhibit protein kinases. Protein kinases are critical in various cellular processes and are often implicated in cancer and other diseases. Research has shown that derivatives of this compound can act as selective inhibitors for specific kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) .
-
Neurological Applications :
- The compound has been investigated for its potential use in treating neurological disorders such as Parkinson’s disease and schizophrenia. Its mechanism involves modulation of dopamine receptors and other neurotransmitter systems, making it a candidate for further development in psychopharmacology .
- Anticancer Activity :
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Observations :
- The dihydroisoquinoline substituent in the target compound introduces a larger, aromatic system compared to the sulfanyl or chloromethyl groups in analogs. This may enhance π-π stacking or hydrophobic interactions in enzyme binding pockets .
- The chloromethyl group in ’s compound introduces electronegativity, which may affect reactivity but lacks direct activity data .
Pharmacological and Binding Properties
MMP Inhibition
- Q/4 and related analogs exhibit MMP inhibition, targeting exosite regions to enhance specificity . The target compound’s dihydroisoquinoline group may mimic these exosite interactions due to its planar structure.
- Docking Studies: Glide docking () suggests that substituent bulk and polarity critically influence binding scores. The dihydroisoquinoline group’s rigidity may improve docking accuracy compared to flexible sulfanyl chains .
Metabolic Stability
- Sulfanyl-containing analogs (e.g., Q/4) may undergo oxidative metabolism, whereas the dihydroisoquinoline group’s aromaticity could reduce metabolic degradation, extending half-life .
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a member of a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement that contributes to its biological activity. The presence of the dihydroisoquinoline moiety is significant as it is known to interact with various biological targets.
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Inhibition of Protein Arginine Methyltransferases (PRMTs) : A study identified derivatives targeting PRMT5 with promising inhibitory activity. For instance, a related compound demonstrated an IC50 value of 8.5 nM against PRMT5, indicating strong potential as an anticancer agent .
- Antitumor Activity : In vitro studies have shown that similar compounds can exhibit significant anti-proliferative effects on cancer cell lines. For example, one derivative displayed a GI50 value of 18 nM in MV4-11 cells and showed efficacy in mouse xenograft models .
Pharmacological Effects
The pharmacological effects observed in studies include:
- Antiproliferative Effects : Compounds in this class have shown the ability to inhibit cell growth in various cancer models.
- Selective Targeting : The ability to selectively inhibit specific enzymes (like PRMT5) suggests a targeted therapeutic approach with potentially fewer side effects compared to traditional chemotherapies.
Case Studies
- PRMT5 Inhibition : A detailed study on N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives revealed that certain compounds could serve as effective tools for probing PRMT5's biological functions. The promising results from this study highlight the therapeutic potential of these compounds in treating hematological malignancies .
- Antitumor Efficacy : In vivo experiments using mouse models indicated that derivatives of this compound not only inhibited tumor growth but also improved survival rates in treated subjects .
Summary of Biological Activities
| Activity Type | Compound Name | IC50 Value (nM) | Reference |
|---|---|---|---|
| PRMT5 Inhibition | N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide | 8.5 | |
| Antitumor Activity | MV4-11 Cell Line | GI50 = 18 |
Comparative Analysis of Similar Compounds
Q & A
Basic: How can researchers optimize the synthesis of this compound?
Methodological Answer:
The synthesis of complex heterocyclic compounds like this pyrimidinone derivative typically involves multi-step reactions. Key strategies include:
- Stepwise Functionalization : Start with cyclization of a cyclopenta[d]pyrimidin-4-one core, followed by introducing the dihydroisoquinoline moiety via nucleophilic substitution or coupling reactions.
- Condition Optimization : Control reaction parameters such as temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF or THF for solubility), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) to maximize yield and purity .
- By-Product Mitigation : Use chromatographic purification (e.g., flash column chromatography) or recrystallization to isolate the target compound from side products.
Basic: What characterization techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
A combination of spectroscopic and analytical methods is essential:
| Technique | Purpose | Example Parameters |
|---|---|---|
| NMR Spectroscopy | Confirm molecular structure and substituent positions | ¹H NMR (400 MHz, DMSO-d6), ¹³C NMR (100 MHz) |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns | ESI-MS (m/z calc’d for C₁₉H₂₀N₃O: 306.16) |
| IR Spectroscopy | Identify functional groups (e.g., carbonyl stretch ~1700 cm⁻¹) | ATR-FTIR (4000–400 cm⁻¹ range) |
| X-ray Crystallography | Resolve 3D conformation (if crystals are obtainable) | Single-crystal diffraction (CCDC deposition) |
These methods collectively ensure structural fidelity and purity >95% .
Basic: How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., pyrimidinones often target kinases or GPCRs). Use computational docking to predict binding affinity.
- In Vitro Assays :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency thresholds.
Advanced: How can structure-activity relationship (SAR) studies be conducted to improve pharmacological properties?
Methodological Answer:
- Derivative Synthesis : Modify substituents on the pyrimidinone core (e.g., alkylation of the dihydroisoquinoline nitrogen) to assess impact on bioactivity .
- Computational Modeling :
- Use DFT calculations (e.g., Gaussian 16) to analyze electronic properties (HOMO/LUMO energies).
- Perform molecular dynamics simulations (e.g., GROMACS) to predict binding stability with target proteins.
- Pharmacokinetic Profiling :
- Measure logP (octanol-water partition) to assess lipophilicity.
- Test metabolic stability in liver microsomes (e.g., human CYP450 isoforms).
Advanced: How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
- Environmental Persistence :
- Biotic Interactions :
- Use Daphnia magna acute toxicity assays (48-hour LC₅₀).
- Assess bioaccumulation potential in fish models (e.g., zebrafish BCF values).
- Field Monitoring : Deploy LC-MS/MS to detect residual levels in water or soil samples from contaminated sites.
Advanced: How should contradictory data in biological activity studies be resolved?
Methodological Answer:
- Assay Replication : Repeat experiments under standardized conditions (e.g., cell passage number, serum batch) to rule out variability.
- Orthogonal Assays : Validate findings using disparate methods (e.g., corroborate cytotoxicity with apoptosis flow cytometry).
- Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones in ) to identify trends .
- Data Normalization : Use positive/negative controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-experimental variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
